molecular formula C8H10N2O3 B107438 2-Amino-1-(4-nitrophenyl)ethanol CAS No. 16428-47-0

2-Amino-1-(4-nitrophenyl)ethanol

Cat. No. B107438
CAS RN: 16428-47-0
M. Wt: 182.18 g/mol
InChI Key: DZOWZBGCZPHHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-nitrophenyl)ethanol is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and organic molecules. The compound features an amino group and a nitrophenyl group attached to an ethanol backbone. It is of interest in the field of organic chemistry due to its potential applications in drug development and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a new base-labile carboxyl protecting group, the 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe) group, was developed, which is derived from the alcohol precursor 1-[4-(2-hydroxyethyl)-3-nitrophenyl]-1-ethanone . Another study reported the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, which, although not the same, shares a similar synthetic pathway that could be relevant for the synthesis of 2-Amino-1-(4-nitrophenyl)ethanol . Additionally, the reduction of 3-[2-(2-hydroxyethoxy)phenyl]-2-(4-nitrophenyl)propionitrile was shown to produce a compound with a related structure . A new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, was also studied, which could provide insights into the synthesis of 2-Amino-1-(4-nitrophenyl)ethanol .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated, revealing two non-coplanar ring systems of phenol and thiazole . Although not directly related to 2-Amino-1-(4-nitrophenyl)ethanol, such structural analyses are crucial for understanding the molecular geometry and potential reactivity of similar compounds.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, providing insights into possible chemical reactions that 2-Amino-1-(4-nitrophenyl)ethanol might undergo. For instance, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to various heterocyclic compounds, such as benzoxazinones and benzoxazolines . These findings suggest that 2-Amino-1-(4-nitrophenyl)ethanol could also participate in reactions to form heterocyclic structures or undergo transformations involving its amino and nitro groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-1-(4-nitrophenyl)ethanol are not detailed in the provided papers, the studies do offer some information on related compounds. For example, the crystal structure analysis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole provides data on its crystal system, space group, and intermolecular hydrogen bonding . Such information can be used to infer the solubility, stability, and potential intermolecular interactions of 2-Amino-1-(4-nitrophenyl)ethanol. Additionally, the synthesis process of 2-(4-aminophenyl) ethanol includes details on the yield and purity, which are important factors in the synthesis and application of 2-Amino-1-(4-nitrophenyl)ethanol .

Scientific Research Applications

Heterocyclization Reactions

2-Amino-1-(4-nitrophenyl)ethanol demonstrates utility in the formation of oxazaheterocycles through reactions with various electrophilic reagents. These reactions lead to the creation of diverse compounds such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and 1,3-oxazolidine, indicating the compound's potential in synthesizing a variety of oxazaheterocycles (Palchikov, 2015).

Synthesis of Liquid Crystalline Polymers

In polymer science, 2-Amino-1-(4-nitrophenyl)ethanol is utilized in the synthesis of novel liquid crystalline polymers. The compound is a key precursor in producing polymers with distinct electrical and liquid crystalline properties, which have potential applications in advanced materials technology (Hosseini & Hoshangi, 2015).

Development of Electro Optical Active Polyurethanes

This compound is used in the synthesis of new derivatives aimed at developing electro-optical active polyurethanes. The derivatives synthesized from 2-Amino-1-(4-nitrophenyl)ethanol are characterized for their non-linear optical (NLO) performance, indicating the compound's importance in creating materials with specific optical properties (Jecs et al., 2009).

Study of Azo Dye Diffusion in Liquid Crystals

Research involving 2-Amino-1-(4-nitrophenyl)ethanol includes studying the diffusion anisotropy of its derivatives in liquid crystal mixtures. This kind of study is crucial for understanding the dynamics of dye molecules in different orientations relative to the liquid crystal's director (Sabet & Khoshsima, 2010).

Catalytic Reduction Studies

In the field of catalysis, studies have focused on using 2-Amino-1-(4-nitrophenyl)ethanol derivatives for the reduction of nitroarenes to aminoarenes. This showcases the compound's role in facilitating selective reduction reactions, which are vital in various chemical synthesis processes (Watanabe et al., 1984).

Safety And Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions of 2-Amino-1-(4-nitrophenyl)ethanol could involve its use in the synthesis of diverse N/O-containing heterocyclic frameworks. As the field of nanotechnology expands, there may be increased interest in the use of nanostructured materials for the rapid synthesis of biologically relevant heterocycles .

properties

IUPAC Name

2-amino-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOWZBGCZPHHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385299
Record name 2-amino-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-nitrophenyl)ethanol

CAS RN

16428-47-0
Record name 2-amino-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-nitrophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Nitroacetophenone is brominated in the α-position, the product obtained is redcuced by means of sodium borohydride to the corresponding bromohydrin and this is treated with ammonia. Rac.-α-(aminomethyl)-4-nitrobenzyl alcohol, m.p. 138°-139° (from ethyl acetate) is obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The method of Schoenenberger, Archiv. der Pharmazie, 1975, 308(9), 717-719 can be employed. 4-Nitrobenzaldehyde can be reacted with nitromethane and base, followed by selective reduction of the aliphatic nitro group to yield 1-amino-2-hydroxy-2-(4-nitrophenyl) ethane. This substance can be reacted with 2,6-dichlorobenzaldehyde to yield a mixture of cis-(±) and trans-(±)-2-(2,6-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidines. The nitrophenyl group can be reduced with tin (II) dichloride or iron powder and ammonium chloride to yield the corresponding aniline. This aniline can be reacted with 2,2-dichloroacetyl chloride and triethylamine to yield a mixture of cis-(±) and trans-(±)-2,2-dichloro-N-[4-[2-(2,6-dichlorophenyl)-5-(1,3-oxazolidinyl)]phenyl]acetamides.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-nitrophenyl)ethanol
Reactant of Route 3
2-Amino-1-(4-nitrophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(4-nitrophenyl)ethanol
Reactant of Route 5
2-Amino-1-(4-nitrophenyl)ethanol
Reactant of Route 6
2-Amino-1-(4-nitrophenyl)ethanol

Citations

For This Compound
4
Citations
VA Pal'chikov - Russian Journal of Organic Chemistry, 2015 - Springer
Reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents led to the formation of oxazaheterocycles (1,3-oxazolidin-2-one, 1,3-oxazolidine, morpholin-2-, -3-one, …
Number of citations: 7 link.springer.com
L Guasch, W Yapamudiyansel, ML Peach… - Journal of Chemical …, 2016 - ACS Publications
We investigated how many cases of the same chemical sold as different products (at possibly different prices) occurred in a prototypical large aggregated database and simultaneously …
Number of citations: 39 pubs.acs.org
H Lebel, M Parmentier, O Leogane, K Ross, C Spitz - Tetrahedron, 2012 - Elsevier
A Cu(I)-catalyzed asymmetric aziridination of styrenes with a chiral N-tosyloxycarbamate has been developed. Double stereodifferentiation was observed and both the N-…
Number of citations: 54 www.sciencedirect.com
C Cui, ZP Wang, X Du, LZ Wang, SJ Yu, XH Liu… - Journal of …, 2013 - hindawi.com
A series of hydrogenated ferulic acid amide derivatives 4 were synthesized. The molecular structures of the synthesized compounds were analyzed by NMR and HRMS. The biological …
Number of citations: 15 www.hindawi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.